molecular formula C17H13NO2 B11851343 4-Methyl-2-phenylquinoline-3-carboxylic acid

4-Methyl-2-phenylquinoline-3-carboxylic acid

Cat. No.: B11851343
M. Wt: 263.29 g/mol
InChI Key: IXAYFXYPXZMKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenylquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylquinoline-3-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation steps. One common method involves the use of 2-phenylquinoline-3-carboxylic acid as a starting material, which is then methylated at the 4-position using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Methyl-2-phenylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-phenylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

4-methyl-2-phenylquinoline-3-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-13-9-5-6-10-14(13)18-16(15(11)17(19)20)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)

InChI Key

IXAYFXYPXZMKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.